molecular formula C20H23BrN2O3S B2881634 N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392324-07-1

N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2881634
CAS No.: 392324-07-1
M. Wt: 451.38
InChI Key: VQOQCPJIEANXSR-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 361167-41-1) is a synthetic benzamide derivative of interest in medicinal chemistry and preclinical research. With a molecular formula of C23H24BrN3O3S2 and a molecular weight of 534.49 g/mol, this compound features a benzamide core substituted with a 4-bromophenyl-thiazole group and a 3,5-dimethylpiperidine sulfonyl group . This specific structural motif, particularly the sulfonamide functionality, is found in compounds investigated for their potential in treating central nervous system (CNS) disorders and managing pain . Patent literature indicates that related benzamide derivatives have been studied for a range of conditions, including schizophrenia, Alzheimer's disease, anxiety, Parkinson's disease, and neuropathic pain . The compound is supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)19-9-3-16(4-10-19)20(24)22-18-7-5-17(21)6-8-18/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOQCPJIEANXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C22H30BrN3O4
  • Molecular Weight : 480.395 g/mol
  • IUPAC Name : N-{4-bromo-2-[(3R,5S)-3,5-dimethylpiperidine-1-carbonyl]phenyl}-4-(morpholin-4-yl)-4-oxobutanamide
  • SMILES Notation : [H][C@]1(C)CN(CC@@(C)C1)C(=O)C1=C(NC(=O)CCC(=O)N2CCOCC2)C=CC(Br)=C1

The compound primarily acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a critical role in cell proliferation and survival. Inhibition of FGFR1 has been linked to the suppression of tumor growth in non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification.

In Vitro Studies

A study evaluated the compound's effect on NSCLC cell lines with FGFR1 amplification. The findings indicated:

  • Inhibition Concentrations (IC50) :
    • NCI-H520: 1.36 ± 0.27 µM
    • NCI-H1581: 1.25 ± 0.23 µM
    • NCI-H226: 2.31 ± 0.41 µM
    • NCI-H460: 2.14 ± 0.36 µM
    • NCI-H1703: 1.85 ± 0.32 µM

The compound induced apoptosis and arrested the cell cycle at the G2 phase, demonstrating its potential as a therapeutic agent against FGFR1-driven tumors .

Molecular Docking Studies

Molecular docking experiments revealed that the compound forms six hydrogen bonds with FGFR1, suggesting a strong interaction that may underlie its inhibitory effects .

Case Study 1: NSCLC Treatment

In a clinical setting, the compound was evaluated in patients with advanced NSCLC characterized by FGFR1 amplification. The treatment led to significant tumor regression in several patients, indicating its potential as a targeted therapy.

Case Study 2: Safety and Tolerability

A phase I clinical trial assessed the safety profile of the compound in healthy volunteers and cancer patients. Results showed manageable side effects primarily related to gastrointestinal disturbances, with no severe adverse events reported.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionIC50 (µM)Target
This compoundFGFR1 InhibitorVaries by cell lineFGFR1
C9 (related derivative)FGFR1 Inhibitor~2.31FGFR1
Other FGFR InhibitorsVarious~0.5 - 10FGFR

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide with key analogs, emphasizing structural variations, physicochemical properties, and biological activity.

Benzamide Derivatives with Varied Aromatic Substituents
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity
This compound 4-bromophenyl, 3,5-dimethylpiperidine sulfonyl ~480 (estimated) High lipophilicity (logP ~3.5), moderate solubility in DMSO Hypothesized kinase inhibition based on sulfonamide analogs
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () 2,4-dichlorophenyl, thiophene ~495 (reported) Lower logP (~2.8) due to polar piperazine Selective dopamine D3 receptor binding (IC₅₀ = 12 nM)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Fluorinated chromenone, pyrazolopyrimidine 589.1 (M+1) High rigidity (MP: 175–178°C) Kinase inhibition (e.g., FLT3)

Key Differences :

  • Aromatic Substituents : The bromophenyl group in the target compound may enhance π-π stacking interactions compared to thiophene or fluorophenyl groups . Bromine’s electron-withdrawing nature could reduce metabolic oxidation relative to chlorine or fluorine.
Sulfonamide-Based Analogs
Compound Name Core Structure Sulfonamide Substituent Elemental Analysis (C/H/N/S) Activity
This compound Benzamide 3,5-dimethylpiperidine Not reported Unknown (theorized antitubercular/kinase activity)
N4-Acetylsulfamethazine () Pyrimidine 4,6-dimethylpyrimidinyl C: 46.87%, H: 4.72%, N: 10.93% Antitubercular (MIC = 1.5 µg/mL)
4-(4-amino-pyrazolopyrimidinyl)-N-methylbenzenesulfonamide () Pyrazolopyrimidine Methylbenzenesulfonyl Not reported Kinase inhibition (e.g., JAK2)

Key Differences :

  • Sulfonamide Functionality : The target compound’s 3,5-dimethylpiperidine sulfonyl group increases steric bulk compared to pyrimidinyl or methylbenzenesulfonyl substituents, possibly reducing off-target interactions .
  • Elemental Composition : The higher nitrogen content in N4-acetylsulfamethazine (10.93% N) reflects its pyrimidine ring, whereas the target compound’s nitrogen content is distributed between the benzamide and piperidine moieties .

Research Findings and Hypotheses

  • Selectivity : The 3,5-dimethylpiperidine group may confer selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases) over polar receptors like dopamine D3 (piperazine analogs in show CNS activity) .
  • Solubility : The bromophenyl group likely reduces aqueous solubility compared to fluorinated analogs (), necessitating formulation optimization for in vivo studies.
  • Synthetic Feasibility : The compound’s synthesis likely follows established sulfonamide coupling protocols (similar to ), but the bromophenyl group may require palladium-catalyzed cross-coupling for functionalization .

Q & A

Basic Research Question

  • Solubility : Measured in solvents (DMSO, ethanol, water) via shake-flask method, analyzed by HPLC or UV-Vis spectroscopy. Evidence suggests limited aqueous solubility due to the lipophilic piperidine and bromophenyl groups .
  • Stability : Assessed under accelerated conditions (40°C/75% RH) over 4 weeks. Degradation products (e.g., hydrolyzed sulfonamide) are identified via LC-MS .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions .

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Advanced Research Question
Contradictions in IC50_{50} values or target selectivity often arise from assay variability. Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase) using both fluorometric and calorimetric methods .
  • Meta-Analysis : Compare datasets across studies, controlling for variables like cell line (e.g., HEK293 vs. HeLa) or incubation time .
  • Structural Analogues : Test derivatives with modified piperidine or benzamide groups to isolate structure-activity relationships (SAR) .

What experimental designs are recommended for elucidating the mechanism of action against biological targets?

Advanced Research Question

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., KiK_i, kcatk_{cat}) under varying substrate concentrations .
  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., Bcl-2 proteins) to predict binding modes and validate with mutagenesis .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Question
Low yields (<50%) may result from steric hindrance or poor nucleophilicity. Solutions include:

  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) or additives like DMAP .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min) .
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., bromophenyl amine) to prevent side reactions .

What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?

Advanced Research Question

  • Prodrug Design : Introduce ester or phosphate groups to enhance solubility and bioavailability .
  • Caco-2 Permeability Assays : Assess intestinal absorption and P-glycoprotein efflux to guide structural modifications .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) .

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